Intracellular Access vs. Anionic Carrier NDPO₂
DHPNO₂ was directly compared with the anionic carrier NDPO₂ for virucidal activity against enveloped and non-enveloped viruses under identical experimental conditions. NDPO₂ inactivated only extracellular enveloped viruses, with no effect on intracellular viruses, because its negative charge prevents membrane penetration [1]. In contrast, DHPNO₂ exhibited virucidal activity on all virus types tested—enveloped (HIV) and non-enveloped (Poliovirus), both extracellular and intracellular [1]. HIV inactivation by DHPNO₂ was also achieved in the presence of red blood cells, a milieu where NDPO₂ is ineffective [1].
| Evidence Dimension | Virucidal activity spectrum |
|---|---|
| Target Compound Data | DHPNO₂ (non-ionic): active against extracellular + intracellular, enveloped (HIV) + non-enveloped (Poliovirus); active in presence of red blood cells |
| Comparator Or Baseline | NDPO₂ (anionic): active only against extracellular enveloped viruses; no activity against intracellular viruses or non-enveloped viruses |
| Quantified Difference | Qualitative categorical difference: DHPNO₂ active on 4/4 virus/cellular location categories vs. NDPO₂ active on only 1/4 |
| Conditions | In vitro virus inactivation assays; HIV and Poliovirus models; extracellular and intracellular infection conditions |
Why This Matters
For any study requiring ¹O₂ delivery to intracellular targets, DHPNO₂ is functionally irreplaceable by the most commonly used anionic carrier NDPO₂.
- [1] Dewilde A, Pellieux C, Pierlot C, Wattré P, Aubry J-M. Inactivation of intracellular and non-enveloped viruses by a non-ionic naphthalene endoperoxide. Biol Chem. 1998;379(11):1377–1379. PMID: 9865613. View Source
